2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 171346-86-4
VCID: VC0180149
InChI: InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
SMILES: CC1=CC2=NC=C(N2C=C1)CCN
Molecular Formula: C10H13N3
Molecular Weight: 175.235

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

CAS No.: 171346-86-4

Cat. No.: VC0180149

Molecular Formula: C10H13N3

Molecular Weight: 175.235

* For research use only. Not for human or veterinary use.

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine - 171346-86-4

Specification

CAS No. 171346-86-4
Molecular Formula C10H13N3
Molecular Weight 175.235
IUPAC Name 2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Standard InChI Key NHRRUJYZVFEKRA-UHFFFAOYSA-N
SMILES CC1=CC2=NC=C(N2C=C1)CCN

Introduction

Chemical Properties and Structure

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is characterized by its specific chemical identity and molecular structure as detailed below:

PropertyValue
CAS Number171346-86-4
Molecular FormulaC10H13N3
Molecular Weight175.235 g/mol
IUPAC Name2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Standard InChIInChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Standard InChIKeyNHRRUJYZVFEKRA-UHFFFAOYSA-N
SMILESCC1=CC2=NC=C(N2C=C1)CCN

The compound features a fused bicyclic ring system consisting of an imidazole ring fused with a pyridine ring. The structure includes a 7-methyl substituent on the pyridine ring and a 2-carbon ethanamine chain at the 3-position of the imidazopyridine core. This specific substitution pattern contributes to the compound's chemical behavior and potential biological activities.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine. These methods typically involve the formation of the imidazopyridine core followed by functionalization to introduce the ethanamine group.

Molecular Iodine-Catalyzed Synthesis

One approach utilizes molecular iodine as an environmentally benign catalyst under ultrasonication conditions. This method involves a three-component coupling reaction between 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under aerobic conditions. The reaction proceeds with high product yields (up to 96%) and requires minimal reaction time . While this specific approach is designed for 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives, it could potentially be modified for the synthesis of our target compound.

Triflic Anhydride-Mediated Synthesis

Another synthetic route involves the reaction between 2-chloropyridines and 2H-azirines using triflic anhydride (Tf2O) as a mediator. This approach forms an electrophilic 1-trifloyl-aziridin-2-yl triflate intermediate that reacts with 2-halopyridines to generate pyridinium salts. Subsequent treatment with triethylamine leads to the formation of C3-substituted imidazo[1,2-a]pyridines with yields ranging from 15% to 85% .

Acid-Catalyzed GBB-3CR Method

The acid-catalyzed Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) represents another viable synthetic approach. This method involves the condensation of 2-aminopyridine with various aldehydes using catalytic amounts of p-toluenesulfonic acid or scandium triflate, followed by cyclization with isocyanides . The reaction produces imidazo[1,2-a]pyridine derivatives with moderate to good yields.

Biological Activities and Applications

Cancer Therapy Applications

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine and related imidazopyridine derivatives have been investigated for their anticancer properties. Research suggests that these compounds may act through mechanisms such as cell cycle arrest, potentially interfering with cellular proliferation pathways. The specific substitution pattern, including the 7-methyl group and the ethanamine side chain, may contribute to interactions with biological targets involved in cancer progression.

Kinase Inhibition

Compounds containing the imidazo[1,2-a]pyridine scaffold have demonstrated significant activity as kinase inhibitors. For example, research on structurally related compounds has shown potential in targeting p38 mitogen-activated protein (MAP) kinase, which plays crucial roles in inflammatory responses and cellular signaling pathways . The inhibition of specific kinases represents a promising therapeutic approach for various diseases, including cancer and inflammatory disorders.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives, including those with structural similarities to 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine, have exhibited antimicrobial activities against various pathogens. These compounds may interact with specific bacterial targets, potentially disrupting cellular processes essential for microbial survival .

Structure-Activity Relationships

Effect of Substitution Patterns

The specific positioning of substituents on the imidazo[1,2-a]pyridine core significantly influences the biological activities of these compounds. For 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine, the 7-methyl group on the pyridine ring and the ethanamine substituent at the 3-position create a unique electronic and spatial arrangement that may determine its interactions with biological targets.

Comparison with Related Derivatives

Table 1: Comparison of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPotential Applications
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamineC10H13N37-methyl group, 3-ethanamineCancer therapy, kinase inhibition
Ethyl 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetateC12H14N2O27-methyl group, 3-acetate esterPotential pharmaceutical intermediate
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanamineC10H13N32-methyl group, 3-ethanamineSimilar biological profile with different binding properties

This comparison illustrates how slight variations in the substitution pattern can potentially lead to differences in biological activities and applications, highlighting the importance of specific structural features in determining the properties of these compounds.

Biochemical Mechanisms

Receptor Interactions

The 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine structure appears well-suited for interactions with various biological receptors. The imidazopyridine core provides a rigid, planar scaffold that can engage in π-stacking interactions with aromatic amino acid residues in protein binding sites. Meanwhile, the ethanamine side chain introduces flexibility and a potential hydrogen bonding site through the primary amine group .

Physicochemical Properties and Drug-Like Characteristics

The physicochemical properties of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine suggest favorable drug-like characteristics. With a molecular weight of 175.235 g/mol, it falls well within the range typically considered optimal for oral bioavailability according to Lipinski's Rule of Five. Additionally, the compound contains hydrogen bond donors (the primary amine) and acceptors (nitrogen atoms in the imidazopyridine core), which may facilitate interactions with biological targets while maintaining reasonable solubility profiles .

Future Research Directions

Structural Modifications

Future research could focus on systematic modifications of the 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine structure to develop structure-activity relationships and optimize its properties for specific applications. Potential modifications include:

  • Variations in the position of the methyl substituent on the pyridine ring

  • Introduction of additional substituents on the pyridine or imidazole rings

  • Modifications of the ethanamine side chain, including introduction of additional functional groups or changes in chain length

Target Identification and Validation

Identifying the specific biological targets of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine would significantly advance our understanding of its mechanism of action and potential therapeutic applications. Approaches such as affinity chromatography, computational docking studies, and biochemical assays could help elucidate the compound's molecular targets .

Development of Improved Synthetic Methods

While several synthetic approaches have been described for imidazo[1,2-a]pyridine derivatives, developing more efficient, selective, and environmentally friendly methods specifically optimized for 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine would facilitate its production for research and potential clinical applications .

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